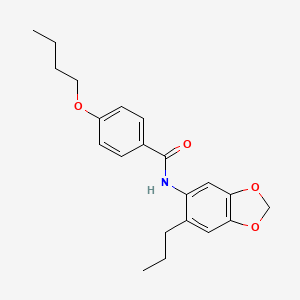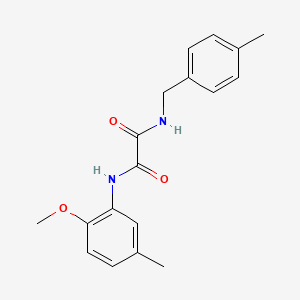![molecular formula C40H24N6O5 B5156053 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], also known as ODPQ, is a heterocyclic compound that belongs to the family of quinoxaline derivatives. ODPQ has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood. However, studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can induce cytotoxicity in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] on living organisms are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, including its fluorescent properties, ease of synthesis, and potential applications in various fields. However, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] also has some limitations, including its toxicity and potential side effects on living organisms. Therefore, caution should be taken when handling 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]. One potential direction is the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials for optoelectronics and sensing applications. Another potential direction is the investigation of the anticancer and antibacterial properties of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in vivo. Additionally, the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] derivatives with improved properties and reduced toxicity is also a promising area of research.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a heterocyclic compound with unique properties and potential applications in various fields. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in optoelectronics, material science, and biomedicine. The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, but caution should be taken when handling it due to its toxicity. There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], including the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials and the investigation of its anticancer and antibacterial properties in vivo.
Synthesemethoden
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can be synthesized through a multistep process involving the condensation of 2,3-dichloroquinoxaline and 4-nitroaniline followed by oxidation and deprotection. The final product is obtained through purification and recrystallization. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In biomedicine, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been studied for its potential anticancer and antibacterial properties.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-3-[4-[4-[3-(4-nitrophenyl)quinoxalin-2-yl]phenoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N6O5/c47-45(48)29-17-9-25(10-18-29)37-39(43-35-7-3-1-5-33(35)41-37)27-13-21-31(22-14-27)51-32-23-15-28(16-24-32)40-38(26-11-19-30(20-12-26)46(49)50)42-34-6-2-4-8-36(34)44-40/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOXNLTMRBYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis{4-[3-(4-nitrophenyl)-2-quinoxalinyl]phenyl} ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)

![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)